N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-9(14)3-2-4-10(8)16-12(17)7-11-13(18)15-5-6-19-11/h2-4,11H,5-7H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPNXBZONJRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with 2-(3-oxothiomorpholin-2-yl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide): Shares the N-(3-chloro-2-methylphenyl) group but substitutes the thiomorpholin with a triazole ring. WH7 acts as a synthetic auxin agonist, suggesting that the chloro-methylphenyl group is critical for receptor interaction .
- (2E)-N-(3-Chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide: Features a hydroxyimino group instead of thiomorpholin. The imino group introduces tautomerism, which may reduce metabolic stability compared to the rigid thiomorpholin ring .
Heterocyclic Modifications in the Acetamide Moiety
- Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Replace thiomorpholin with pyridazinone. Pyridazinone’s planar structure facilitates π-π stacking in receptor binding, whereas the thiomorpholin’s sulfur atom may enhance interactions with cysteine residues in enzymes or receptors .
- Benzothiazole derivatives (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) : Incorporate benzothiazole and triazole rings. These compounds exhibit anticancer activity, highlighting the role of heterocycles in modulating cytotoxicity. The thiomorpholin group in the target compound may offer a balance between potency and selectivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The chloro-methylphenyl group increases logP values (~3.5–4.0), favoring blood-brain barrier penetration. Thiomorpholin’s oxygen and sulfur atoms reduce logP compared to purely aromatic heterocycles (e.g., triazoles) .
- Metabolic Stability: The 3-oxothiomorpholin ring may resist oxidative metabolism better than imino or pyridazinone groups, as seen in hydroxyimino derivatives .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H15ClN2O2S
- Molecular Weight : 298.79 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Its structural features suggest potential interactions with biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing the pharmacokinetics of other drugs.
- Receptor Modulation : It could interact with various receptors, potentially affecting neurotransmission or hormonal signaling.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance, research indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values reported in the low micromolar range.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been compared to related compounds through SAR analysis. Variations in substituents on the phenyl ring significantly influenced the potency and selectivity for certain biological targets.
Case Study 1: Anticancer Activity
A study published in Cancer Letters demonstrated that this compound induced apoptosis in cancer cells through a mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS). The study concluded that the compound might be a candidate for further development as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another investigation explored the effects of this compound on neurotransmitter systems in rodent models. The findings suggested that it may enhance dopaminergic activity, indicating potential applications in treating neurodegenerative disorders.
Toxicological Profile
Preliminary toxicological assessments indicate that this compound has a moderate safety profile, with no significant adverse effects noted at therapeutic doses. However, further studies are required to fully understand its toxicity and long-term effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the coupling of 3-chloro-2-methylaniline with a thiomorpholine derivative. Key steps include acylation and cyclization under controlled conditions. For example, highlights the importance of solvent choice (e.g., dichloromethane or DMF), temperature control (0–80°C), and catalysts (e.g., triethylamine) to maximize yield and purity . Optimization of reaction time (e.g., 3–24 hours) and stoichiometric ratios (e.g., 1:1.2 for amine-to-acyl chloride) is critical to minimize by-products like unreacted intermediates or oxidized derivatives .
Q. Which analytical techniques are recommended for characterizing the compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetamide backbone and substituent positions, while mass spectrometry (MS) validates molecular weight . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95% is standard for pharmacological studies). X-ray crystallography, as demonstrated in , can resolve conformational details of the thiomorpholin ring and chlorophenyl group .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Preliminary studies suggest interactions with enzymes like cyclooxygenase (COX-2) or kinases due to structural analogs (e.g., thiomorpholine moieties acting as hydrogen-bond acceptors) . Target identification often involves in vitro assays such as fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC₅₀ determination). notes that heterocyclic substituents enhance target selectivity, particularly in antimicrobial or anticancer contexts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., pH, temperature) or cell lines. Orthogonal validation methods are recommended:
- In vitro : Compare results across multiple assays (e.g., MTT vs. ATP-luminescence for cytotoxicity).
- In silico : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like COX-2 or EGFR, as shown in ’s MESP and HOMO-LUMO analyses .
- Structural analogs : Cross-reference with compounds like N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide ( ) to identify substituent-specific activity trends .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer : To address rapid hepatic clearance:
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the thiomorpholin ring’s 4-position to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the acetamide group with a labile ester moiety, enhancing bioavailability while retaining activity post-hydrolysis .
- Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma half-life (t₁/₂) and tissue distribution in rodent models, adjusting dosing regimens accordingly .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can predict off-target interactions by analyzing the compound’s flexibility in aqueous and lipid environments. For example, ’s FTIR and HOMO-LUMO data reveal electrophilic regions prone to nucleophilic attack, informing modifications to reduce toxicity . Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) assess charge distribution, aiding in the design of analogs with improved target binding (e.g., stronger hydrogen bonds with kinase active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
